molecular formula C11H16Cl2N2O B3095991 N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride CAS No. 1269379-17-0

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride

Cat. No.: B3095991
CAS No.: 1269379-17-0
M. Wt: 263.16
InChI Key: MBIHWRNRNXFQEI-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride: is a chemical compound with the molecular formula C11H15ClN2O·HCl . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and a pentanamide moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-2-chlorobenzoyl chloride.

    Amidation Reaction: The 4-amino-2-chlorobenzoyl chloride is reacted with pentanamide in the presence of a base such as triethylamine. This reaction forms N-(4-Amino-2-chlorophenyl)pentanamide.

    Hydrochloride Formation: The resulting N-(4-Amino-2-chlorophenyl)pentanamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Hydroxide ions, alkoxide ions, and other nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding N-(4-Amino-2-chlorophenyl)pentanoic acid derivatives.

    Reduction: Formation of N-(4-Amino-2-chlorophenyl)pentanamine.

    Substitution: Formation of N-(4-Amino-2-hydroxyphenyl)pentanamide and other substituted derivatives.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate. It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorine atom play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide hydrochloride
  • N-(4-Amino-2-chlorophenyl)butanamide hydrochloride
  • N-(4-Amino-2-chlorophenyl)hexanamide hydrochloride

Comparison:

  • N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride is unique due to its specific pentanamide moiety, which imparts distinct chemical and biological properties compared to its analogs with different chain lengths.
  • The presence of the pentanamide group influences the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12;/h5-7H,2-4,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIHWRNRNXFQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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